molecular formula C15H21NO2 B5551932 (4-Tert-butylphenyl)(morpholin-4-yl)methanone

(4-Tert-butylphenyl)(morpholin-4-yl)methanone

Cat. No.: B5551932
M. Wt: 247.33 g/mol
InChI Key: CZMKNNJIGSSVMA-UHFFFAOYSA-N
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Description

(4-Tert-butylphenyl)(morpholin-4-yl)methanone is an organic compound with the molecular formula C15H21NO2 It is a derivative of morpholine and phenylmethanone, characterized by the presence of a tert-butyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butylphenyl)(morpholin-4-yl)methanone typically involves the reaction of 4-tert-butylbenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butylphenyl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Tert-butylphenyl)(morpholin-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Tert-butylphenyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Tert-butylphenyl)methanone: Lacks the morpholine ring, making it less versatile in chemical reactions.

    Morpholin-4-ylmethanone: Lacks the tert-butylphenyl group, resulting in different chemical properties and applications.

Uniqueness

(4-Tert-butylphenyl)(morpholin-4-yl)methanone is unique due to the presence of both the tert-butylphenyl group and the morpholine ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(4-tert-butylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(2,3)13-6-4-12(5-7-13)14(17)16-8-10-18-11-9-16/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMKNNJIGSSVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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